

3-Pyridinecarboxaldehyde-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde-d4

Cat. No.: B563423

[Get Quote](#)

In-Depth Technical Guide: 3-Pyridinecarboxaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Pyridinecarboxaldehyde-d4**, a deuterated analog of 3-Pyridinecarboxaldehyde. It covers its chemical properties, synthesis, and key applications, with a focus on its role as an internal standard in analytical chemistry and as a building block in organic synthesis.

Core Compound Data

The fundamental properties of **3-Pyridinecarboxaldehyde-d4** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	258854-80-7	[1]
Molecular Formula	C ₆ HD ₄ NO	[1]
Molecular Weight	111.13 g/mol	[1]
IUPAC Name	2,4,5,6-tetradeuteriopyridine-3-carbaldehyde	

Synthesis and Manufacturing

While specific, detailed protocols for the synthesis of **3-Pyridinecarboxaldehyde-d4** are not readily available in peer-reviewed literature, general methods for the deuteration of aldehydes and the synthesis of the non-deuterated analog provide a strong foundation for its preparation.


General Strategies for the Synthesis of Deuterated Aldehydes

The synthesis of deuterated aldehydes can be approached through several established methods in organic chemistry.^[2] These strategies often involve the use of a deuterium source, such as deuterium gas (D_2) or heavy water (D_2O), in conjunction with a suitable catalyst.

Common approaches include:

- Reduction of Carboxylic Acid Derivatives: Selective reduction of carboxylic acid derivatives using deuterated reducing agents like lithium aluminum deuteride ($LiAlD_4$).^[2]
- Transition-Metal Catalyzed Reactions: Reductive carbonylation reactions catalyzed by transition metals, using a deuterium source to introduce the deuterium atom.^[2]
- Photocatalysis and Organocatalysis: Modern synthetic methods utilizing photocatalysts or organocatalysts, such as N-heterocyclic carbenes (NHCs), can facilitate direct deuteration with high efficiency.^{[2][3][4]}

A logical synthetic route to **3-Pyridinecarboxaldehyde-d4** would involve the deuteration of 3-Pyridinecarboxaldehyde or a suitable precursor.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the synthesis of **3-Pyridinecarboxaldehyde-d4**.

Synthesis of the Non-Deuterated Analog: 3-Pyridinecarboxaldehyde

The synthesis of the non-deuterated parent compound, 3-Pyridinecarboxaldehyde, is well-documented and can be achieved through various methods, including:

- Oxidation of 3-Methylpyridine (3-Picoline): A common industrial method involves the catalytic oxidation of 3-methylpyridine.
- Hydrogenation of 3-Cyanopyridine: This method utilizes a palladium-on-carbon catalyst to hydrogenate 3-cyanopyridine to the corresponding aldehyde.[\[5\]](#)

A representative experimental protocol for the synthesis of 3-Pyridinecarboxaldehyde from 3-methylpyridine is as follows:

Experimental Protocol: Synthesis of 3-Pyridinecarboxaldehyde from 3-Methylpyridine[\[5\]](#)

- Preparation of Acetic Acid Solution: Dissolve 93g (1 mol) of 3-methylpyridine in 1L of acetic acid to create a 10% solution.
- Catalyst and Reagent Addition: In a 2L autoclave, add 25g (0.1 mol) of catalyst and 9g of 68% concentrated nitric acid to the acetic acid solution.
- Reaction Conditions: Seal the autoclave and replace the air with oxygen. Pressurize the vessel to 1 atm with oxygen and heat to 100°C for 2 hours.
- Work-up: After cooling to room temperature, remove the acetic acid under reduced pressure. To the residue, add 200ml of water and 100ml of ethyl acetate and stir for 30 minutes.
- Isolation: Filter any insoluble material. Separate the layers of the filtrate. The product is in the upper, organic layer.

This protocol for the non-deuterated analog can be adapted for the synthesis of the deuterated version by employing a suitable deuterated starting material or by performing a subsequent H/D exchange reaction on the final product.

Applications in Research and Development

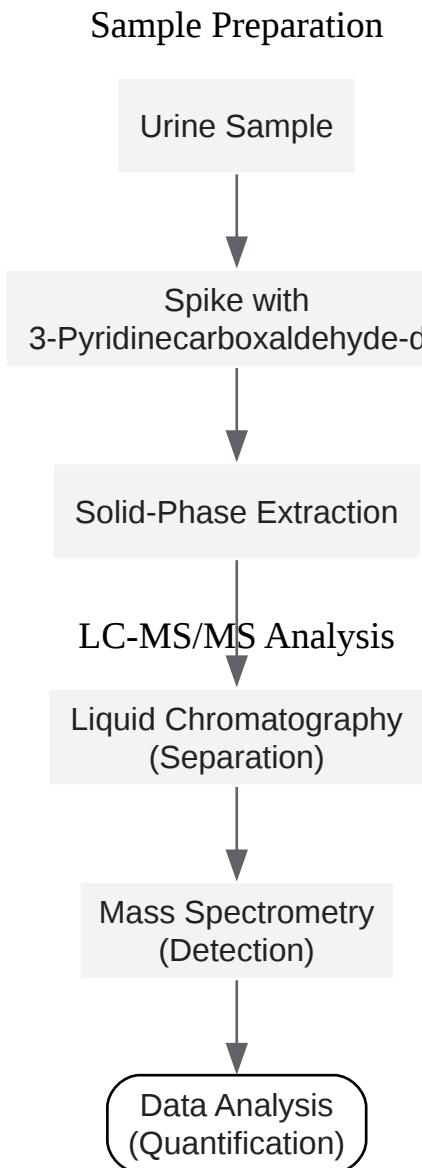
3-Pyridinecarboxaldehyde-d4 is a valuable tool for researchers, primarily in the fields of analytical chemistry and organic synthesis.

Use as an Internal Standard in Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).^[6] The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.

3-Pyridinecarboxaldehyde-d4 is particularly relevant as an internal standard for the analysis of nicotine and its metabolites, given its structural similarity. While specific published methods detailing the use of **3-Pyridinecarboxaldehyde-d4** as an internal standard are not prevalent, a representative protocol for the analysis of nicotine metabolites in urine by LC-MS/MS can be constructed based on established methodologies for similar deuterated standards.

Representative Experimental Protocol: Quantification of Nicotine Metabolites in Urine using a Deuterated Internal Standard


This protocol is a representative example of how **3-Pyridinecarboxaldehyde-d4** could be employed as an internal standard.

- Sample Preparation:
 - To 100 µL of urine sample, add 10 µL of a 100 ng/mL solution of **3-Pyridinecarboxaldehyde-d4** in methanol (as the internal standard).
 - Add 50 µL of 0.1 M HCl and vortex for 30 seconds.
 - Perform solid-phase extraction (SPE) for sample cleanup and concentration.
- LC-MS/MS Analysis:
 - LC Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- MS Detection: Electrospray ionization in positive ion mode (ESI+).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Nicotine	163.1	132.1
Cotinine	177.1	80.1
3-Pyridinecarboxaldehyde-d4 (IS)	112.1	84.1

Note: The MRM transitions for **3-Pyridinecarboxaldehyde-d4** are hypothetical and would need to be optimized experimentally.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the quantification of analytes using an internal standard.

Use in Organic Synthesis

Deuterated molecules are valuable in organic synthesis for mechanistic studies (e.g., kinetic isotope effect studies) and as building blocks for the synthesis of more complex deuterated molecules, such as active pharmaceutical ingredients (APIs). The aldehyde functional group of **3-Pyridinecarboxaldehyde-d4** is a versatile handle for a wide range of chemical transformations.

Representative Experimental Protocol: Reductive Amination

This protocol illustrates a potential synthetic application of **3-Pyridinecarboxaldehyde-d4**.

- Reaction Setup: In a round-bottom flask, dissolve 111 mg (1 mmol) of **3-Pyridinecarboxaldehyde-d4** and 1.2 mmol of a primary or secondary amine in 10 mL of dichloromethane.
- Reducing Agent: Add 1.5 mmol of sodium triacetoxyborohydride in one portion.
- Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the deuterated amine.

Biological and Metabolic Considerations

There is no direct evidence to suggest that **3-Pyridinecarboxaldehyde-d4** is involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a structural analog of naturally occurring pyridine compounds and as a potential metabolite.

The non-deuterated parent compound, 3-Pyridinecarboxaldehyde, is a component of tobacco smoke.^[7] In general, aldehydes are metabolized in the body by a variety of enzyme systems, most notably aldehyde dehydrogenases (ALDHs), which oxidize them to the corresponding carboxylic acids.^[8] The metabolism of pyridine and its derivatives can lead to the formation of various hydroxylated and conjugated products.^[9]

The deuteration in **3-Pyridinecarboxaldehyde-d4** can potentially alter its metabolic fate due to the kinetic isotope effect, where the breaking of a C-D bond is slower than the breaking of a C-H bond. This property is sometimes exploited in drug design to improve the pharmacokinetic profile of a drug.^[6]

Safety and Handling

3-Pyridinecarboxaldehyde-d4 should be handled with the same precautions as its non-deuterated analog. 3-Pyridinecarboxaldehyde is a flammable liquid and is harmful if swallowed. [10] It can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Pyridinecarboxaldehyde-d4 is a valuable chemical tool for researchers in analytical chemistry and organic synthesis. Its primary application is as a stable isotope-labeled internal standard for accurate and precise quantification in mass spectrometry-based assays, particularly for nicotine and its metabolites. It also serves as a versatile deuterated building block for the synthesis of more complex molecules. While specific experimental protocols for its synthesis and use are not extensively published, established methods for deuterated aldehyde synthesis and the use of deuterated internal standards provide a solid framework for its application in the laboratory. As with any chemical reagent, it should be handled with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Pyridinecarboxaldehyde-d4 | C6H5NO | CID 45040303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. deuterated.bocsci.com [deuterated.bocsci.com]
- 3. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]
- 5. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of pyridine and its metabolites on rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Pyridinecarboxaldehyde | C₆H₅NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Pyridinecarboxaldehyde-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563423#3-pyridinecarboxaldehyde-d4-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com